molecular formula C12H22N2O3 B13013459 Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Katalognummer: B13013459
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: ZGVAOJSQBHREQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate: is a synthetic organic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, an amino group, and an oxa-azaspiro ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, amine derivatives, and other nucleophiles under basic or neutral conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its affinity and selectivity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Similar spirocyclic structure with different functional groups.

    Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: Contains an oxo group instead of an amino group.

    7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic core with a Boc-protected amine.

Uniqueness

Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Its versatility in synthetic applications and potential for medicinal chemistry research make it a valuable compound in various scientific fields .

Eigenschaften

Molekularformel

C12H22N2O3

Molekulargewicht

242.31 g/mol

IUPAC-Name

tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-5-16-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3

InChI-Schlüssel

ZGVAOJSQBHREQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.